N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Overview
Description
N-(2,4-dichlorophenyl)-2-hydroxypropanamide is an organic compound characterized by the presence of a 2,4-dichlorophenyl group attached to a 2-hydroxypropanamide moiety
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor, establishing a stable complex with the target . It’s plausible that N-(2,4-dichlorophenyl)-2-hydroxypropanamide might have a similar interaction with its targets.
Biochemical Pathways
cruzi , suggesting that this compound might affect similar pathways.
Pharmacokinetics
The structurally similar compound mentioned earlier presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This could suggest similar ADME properties for this compound.
Result of Action
The structurally similar compound mentioned earlier showed effectiveness against trypomastigotes , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-hydroxypropanamide typically involves the reaction of 2,4-dichlorophenylamine with a suitable precursor such as 2-hydroxypropanoic acid or its derivatives. One common method involves the following steps:
Formation of the Amide Bond: The reaction between 2,4-dichlorophenylamine and 2-hydroxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,4-dichlorophenyl)-2-oxopropanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2,4-dichlorophenyl)-2-aminopropanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: N-(2,4-dichlorophenyl)-2-oxopropanamide.
Reduction: N-(2,4-dichlorophenyl)-2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-hydroxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-oxopropanamide: An oxidized derivative with similar structural features.
N-(2,4-dichlorophenyl)-2-aminopropanol: A reduced derivative with an amine group instead of an amide.
Uniqueness
N-(2,4-dichlorophenyl)-2-hydroxypropanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorophenyl moiety also contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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